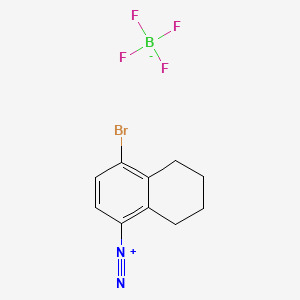
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The presence of the bromine atom and the tetrahydronaphthalene moiety adds unique reactivity and properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate typically involves the diazotization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reactants, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted naphthalene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-bromo-5,6,7,8-tetrahydronaphthalene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Hydrazine derivatives, which can be further utilized in various chemical transformations.
Aplicaciones Científicas De Investigación
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound can be used to modify biomolecules through diazonium coupling, aiding in the study of protein interactions and labeling.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved are primarily determined by the specific reaction it undergoes, such as the formation of azo bonds in coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenediazonium tetrafluoroborate: Similar in structure but lacks the tetrahydronaphthalene moiety.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of the diazonium group.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride: The precursor amine used in the synthesis of the diazonium salt.
Uniqueness
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is unique due to the presence of both the diazonium group and the tetrahydronaphthalene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
104761-48-0 |
|---|---|
Fórmula molecular |
C10H10BBrF4N2 |
Peso molecular |
324.91 g/mol |
Nombre IUPAC |
4-bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H10BrN2.BF4/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;2-1(3,4)5/h5-6H,1-4H2;/q+1;-1 |
Clave InChI |
MVXUCPPWAAOJBY-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1CCC2=C(C=CC(=C2C1)[N+]#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
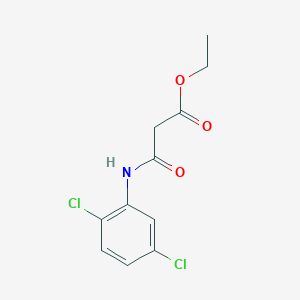

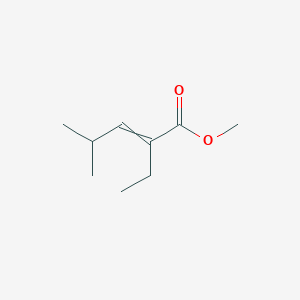
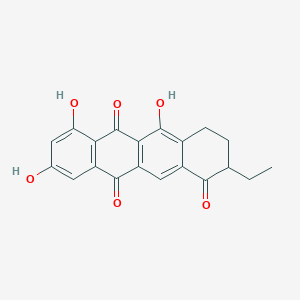
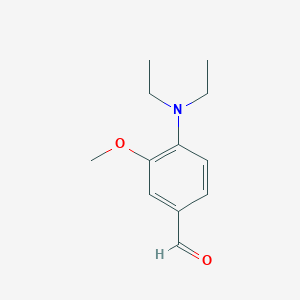
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)

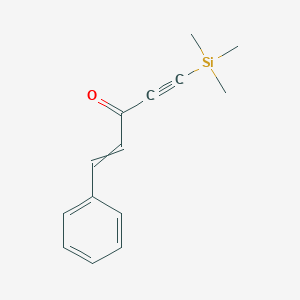
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
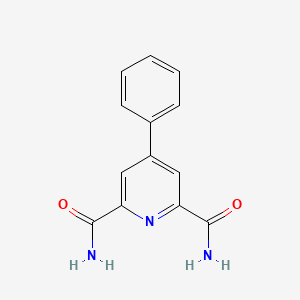
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
